molecular formula C8H13NO2 B13603306 {[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine

{[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine

Cat. No.: B13603306
M. Wt: 155.19 g/mol
InChI Key: MWRNVHNMCQNXDT-UHFFFAOYSA-N
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Description

1-(5-(Methoxymethyl)furan-2-yl)-N-methylmethanamine is an organic compound that belongs to the class of furans. Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a methoxymethyl group attached to the furan ring and an N-methylmethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Methoxymethyl)furan-2-yl)-N-methylmethanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol can enhance the efficiency of the reactions .

Mechanism of Action

The mechanism of action of 1-(5-(Methoxymethyl)furan-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways:

Biological Activity

The compound {[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine is a furan derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing knowledge on its biological activity, detailing relevant studies, mechanisms of action, and comparative analyses of related compounds.

Chemical Structure and Properties

  • Molecular Formula : C8H13NO2
  • Molecular Weight : 155.19 g/mol

The structure features a furan ring substituted with a methoxymethyl group and a methylamine moiety, which may contribute to its biological activities by interacting with various cellular targets.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of furan derivatives, including those similar to this compound, against several cancer cell lines. In particular:

  • Cytotoxicity Assays : The MTT assay has been widely used to evaluate the cytotoxic effects of these compounds. For instance, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate showed significant anticancer activity with IC50 values ranging from 62.37 µg/mL against HeLa cells to higher values against other cell lines .

Table 1: IC50 Values of Furan Derivatives Against Cancer Cell Lines

CompoundHeLa (µg/mL)HepG2 (µg/mL)Vero (µg/mL)
Tryptamine275.26149.08193.64
Compound 164154.6247.19
Compound 8c62.37120.06124.46

These results indicate that certain furan derivatives possess selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells.

Antibacterial Activity

The antibacterial properties of this compound have also been explored, particularly against Gram-positive and Gram-negative bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) Values Against Bacterial Strains

CompoundStaphylococcus aureus (µg/mL)Escherichia coli (µg/mL)
Compound 1500250
Compound 8c250250

The data suggest that certain derivatives exhibit potent antibacterial activity, particularly against pathogenic strains like Staphylococcus aureus and Escherichia coli.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Cell Cycle Arrest : Compounds may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways could lead to programmed cell death in malignant cells.
  • Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

In a notable study, researchers synthesized various furan derivatives and assessed their biological activities. The study revealed that the presence of specific functional groups significantly enhanced anticancer and antibacterial activities .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-[5-(methoxymethyl)furan-2-yl]-N-methylmethanamine

InChI

InChI=1S/C8H13NO2/c1-9-5-7-3-4-8(11-7)6-10-2/h3-4,9H,5-6H2,1-2H3

InChI Key

MWRNVHNMCQNXDT-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(O1)COC

Origin of Product

United States

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